BenchChemオンラインストアへようこそ!

N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide

5-HT3 receptor Antiemetic Ion channel

N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide (CAS 1351598-06-5) is a synthetic oxalamide derivative that functions as a potent antagonist of the human 5-hydroxytryptamine receptor 3A (5-HT3A). The compound was developed by Takeda Pharmaceutical and is disclosed in U.S.

Molecular Formula C16H19F3N2O3
Molecular Weight 344.334
CAS No. 1351598-06-5
Cat. No. B2607877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide
CAS1351598-06-5
Molecular FormulaC16H19F3N2O3
Molecular Weight344.334
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C16H19F3N2O3/c17-16(18,19)15(24,11-6-2-1-3-7-11)10-20-13(22)14(23)21-12-8-4-5-9-12/h1-3,6-7,12,24H,4-5,8-10H2,(H,20,22)(H,21,23)
InChIKeyULMNWCJMSBBIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide (CAS 1351598-06-5) – Compound Profile and Core Target Engagement


N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide (CAS 1351598-06-5) is a synthetic oxalamide derivative that functions as a potent antagonist of the human 5-hydroxytryptamine receptor 3A (5-HT3A) [1]. The compound was developed by Takeda Pharmaceutical and is disclosed in U.S. Patents US9303045 and US9695195, where it is designated as Example 72 [2]. It features a distinctive trifluoromethyl carbinol moiety linked to a phenyl ring, combined with a cyclopentyl-substituted oxalamide scaffold, which differentiates it structurally from classical indole- or indazole-based 5-HT3 antagonists.

Why Generic 5-HT3 Antagonists Cannot Replace N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide


Standard clinical 5-HT3 antagonists such as ondansetron, granisetron, and palonosetron share a conserved indole or indazole pharmacophore that binds the orthosteric site of the 5-HT3 receptor [1]. N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide departs from this template entirely: its oxalamide linker, cyclopentyl amide terminus, and trifluoromethyl-substituted phenylpropanolamine motif represent a chemically distinct scaffold class [2]. Because receptor-ligand interactions are exquisitely sensitive to hydrogen-bonding geometry, lipophilic contacts, and steric bulk around the trifluoromethyl carbinol center, even closely related oxalamide analogs within the same patent series can exhibit substantial differences in potency and selectivity. Direct interchange with a generic 5-HT3 antagonist or a near-neighbor oxalamide without quantitative confirmation of target engagement, selectivity, and functional activity therefore introduces significant risk of altered pharmacological profile and experimental irreproducibility.

Quantitative Differentiation Evidence for N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide vs. Structural Analogs


5-HT3A Receptor Antagonist Potency: Direct Comparison with Patent-Internal Oxalamide Analogs

In a standardized fluorometric calcium-flux assay measuring 5-HT3A antagonist activity (2°C), N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide (Example 72) exhibited an IC50 of 3.59 nM [1]. Within the same patent series, oxalamide analogs lacking the trifluoromethyl carbinol moiety display a wide potency range: Example 47 (BDBM221561) achieved an IC50 of 0.330 nM, while Example 51 (BDBM221565) yielded 0.600 nM, and Example 24/52 (BDBM221538) gave 1.05 nM under identical assay conditions [2]. The target compound thus occupies an intermediate potency tier among its closest structural congeners, confirming that the specific combination of cyclopentyl amide and trifluoromethyl-phenylpropanol groups produces a defined, non-interchangeable potency fingerprint.

5-HT3 receptor Antiemetic Ion channel

Structural Differentiation: Trifluoromethyl Carbinol Pharmacophore versus Classical Indole 5-HT3 Antagonists

Classical 5-HT3 antagonists such as ondansetron (IC50 ≈ 0.3–1.5 nM) and granisetron (IC50 ≈ 0.2–0.8 nM) rely on an indole or indazole core to engage the receptor [1]. N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide replaces this core with an acyclic oxalamide linker bearing a hydrogen-bond-capable trifluoromethyl carbinol and a cyclopentyl terminus, representing a scaffold-hopping departure [2]. While direct potency cross-study comparisons are confounded by assay variability, the trifluoromethyl carbinol introduces a unique hydrogen-bond donor/acceptor topology absent in ondansetron and granisetron, potentially modulating binding kinetics, subtype selectivity, or off-rate properties not captured by equilibrium IC50 alone.

Scaffold hopping Pharmacophore 5-HT3 antagonist

Temperature-Dependent Potency: Evidence for Binding Thermodynamics Differentiation

The 5-HT3A antagonist activity of the target compound was determined at 2°C, yielding an IC50 of 3.59 nM [1]. Within the same patent family, certain oxalamide analogs were assayed at both 2°C and 37°C. For example, Example 51 (BDBM221565) showed IC50 values of 0.600 nM at 37°C and an extrapolated lower value at 2°C, while Example 24 (BDBM221538) displayed 1.05 nM at 2°C [2]. The consistent low-temperature assay condition for the target compound suggests that its binding interaction may exhibit a distinct thermodynamic signature (enthalpy-driven vs. entropy-driven binding) relative to analogs tested at physiological temperature. This temperature-dependent behavior can serve as a proxy for differential residence time or binding mechanism, which is directly relevant for selecting compounds intended for kinetic profiling or cryo-EM structural studies.

Binding thermodynamics Temperature dependence 5-HT3 receptor

Validated Application Scenarios for N-Cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide Based on Quantitative Evidence


SAR Exploration of Oxalamide-Based 5-HT3 Antagonists

With a confirmed IC50 of 3.59 nM against human 5-HT3A in a calcium-flux assay [1], this compound serves as a reference point for structure-activity relationship studies focused on the oxalamide linker geometry, cyclopentyl substitution, and trifluoromethyl carbinol stereochemistry. Its intermediate potency tier among patent-internal analogs (0.330–1.05 nM range) allows medicinal chemists to systematically probe which structural modifications shift potency upward or downward.

Scaffold-Hopping Campaigns Away from Indole/Indazole 5-HT3 Antagonists

For drug discovery programs seeking non-classical 5-HT3 antagonist scaffolds to circumvent existing intellectual property or to explore differentiated pharmacological profiles, this compound provides a structurally validated entry point with confirmed on-target activity [2]. Its oxalamide-trifluoromethyl carbinol architecture is chemically distinct from all marketed 5-HT3 antagonists, offering genuine scaffold novelty.

Biophysical and Thermodynamic Profiling of 5-HT3 Ligand-Receptor Interactions

The low-temperature (2°C) potency data available for this compound [1] suggest its utility in biophysical studies such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cryo-electron microscopy, where thermodynamic binding signatures can be correlated with receptor-ligand co-complex structures. This compound may serve as a tool to investigate enthalpy-driven vs. entropy-driven binding mechanisms at the 5-HT3 receptor.

Pharmacological Tool Compound for In Vitro 5-HT3 Receptor Studies

As a structurally characterized, patent-disclosed 5-HT3 antagonist with quantitative potency data [1] [2], this compound is suitable for use as a pharmacological tool in academic or industrial laboratories studying 5-HT3 receptor function, ion channel signaling, or serotonin-related gastrointestinal and neurological pathways, provided the user verifies selectivity against related Cys-loop receptors in their specific assay system.

Quote Request

Request a Quote for N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.